

Application Notes and Protocols for Methoxyphenylphenol Derivatives

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Compound of Interest

2-Methoxy-4-(3methoxyphenyl)phenol

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This document provides detailed experimental protocols and application notes for researchers, scientists, and drug development professionals working with methoxyphenylphenol derivatives. The focus is on the synthesis, characterization, and biological applications of these compounds, with a particular emphasis on (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a selective STAT3 inhibitor, and the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol.

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

MMPP is a synthetic derivative of a Maillard reaction product and has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its biological activity has been investigated in several disease models, demonstrating anti-inflammatory, anti-amyloidogenic, and anti-arthritic properties.[1][2]

Biological Activity

MMPP has shown therapeutic potential in preclinical studies for conditions such as Alzheimer's disease, rheumatoid arthritis, and sepsis.[1][2][3] The primary mechanism of action is the inhibition of the STAT3 signaling pathway, which plays a crucial role in inflammatory responses. [1][3]



Experimental Protocols

1.2.1. Synthesis of MMPP

Materials:

This protocol is adapted from the Heck coupling reaction described in the literature.[1]

- 4-Iodo-2-methoxyphenol
 4-allylanisole
 Triphenylphosphine (PPh₃)
 Palladium(II) acetate (Pd(OAc)₂)
 Tributylamine (Bu₃N)
 Argon gas
 Flash silica gel
 - Hexane
 - Ethyl acetate
 - Equipment:
 - 25-mL round-bottom flask
 - Magnetic stirrer
 - Flash chromatography system
 - Procedure:
 - To a 25-mL round-bottom flask, add 4-lodo-2-methoxyphenol (500 mg, 2.0 mmol), 4-allylanisole (296.4 mg, 2.0 mmol), triphenylphosphine (105 mg, 0.4 mmol), Pd(OAc)₂ (44.9 mg, 0.2 mmol), and tributylamine (451 μL, 1.9 mmol).



- Purge the flask with argon gas.
- Stir the reaction mixture at 45 °C for 2 hours under an argon atmosphere.
- After the reaction is complete, purify the product using flash silica gel chromatography.
- Elute the product using a mobile phase of hexane and ethyl acetate in a 3:1 (v/v) mixture.

1.2.2. In Vivo Studies in a Mouse Model of Alzheimer's Disease

This protocol describes the investigation of MMPP's effects on lipopolysaccharide (LPS)-induced memory impairment in mice.[1]

- Animal Model: Alzheimer's disease model mice.
- Treatment:
 - MMPP is administered at a concentration of 5 mg/kg in drinking water for one month.[1]
 - Memory impairment is induced by daily intraperitoneal injections of LPS (250 μg/kg) for 7 days.[1]
- Assessments:
 - Cognitive function is evaluated to determine the effect on memory impairment.
 - Brain tissue is analyzed for inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
 - Activation of microglia and astrocytes is assessed.[1]
 - Levels of β-secretase and amyloid-beta (Aβ) generation are measured.

1.2.3. In Vitro Studies in Cell Culture

This protocol outlines the investigation of MMPP's anti-inflammatory and anti-amyloidogenic effects in cultured cells.[1]

Cell Lines: Astrocytes and microglial BV-2 cells.[1]



Treatment:

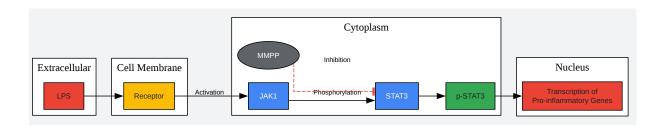
- Cells are treated with LPS (1 μg/mL) to induce an inflammatory response.[1]
- MMPP is co-administered at concentrations of 1, 5, and 10 μg/mL.[1]

Assessments:

- Expression levels of inflammatory proteins (e.g., COX-2, iNOS) and amyloidogenic proteins are measured.[1]
- The DNA binding activity of STAT3 is assessed to confirm the mechanism of action.

Signaling Pathway

MMPP exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. In inflammatory conditions, signaling molecules like JAK1 are activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. MMPP inhibits this process by preventing the phosphorylation and activation of STAT3.[1][3]







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References

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